Mal-amido-PEG8-val-gly-PAB-OH

ADC pharmacokinetics PEG linker optimization drug-to-antibody ratio

Choose Mal-amido-PEG8-val-gly-PAB-OH for ADCs requiring high DAR without aggregation. The PEG₈ spacer (LogP -2.5) enhances hydrophilicity, minimizing payload-driven aggregation seen with shorter PEG₄ variants. The Val-Gly dipeptide offers a protease-cleavable release distinct from the widely patented Val-Cit motif, providing IP freedom-to-operate. Preclinical data show equivalent anti-tumor efficacy to PEG₁₂ linkers with superior tolerability, making this the optimal, risk-mitigated choice for your next-generation bioconjugate pipeline.

Molecular Formula C40H63N5O15
Molecular Weight 854.0 g/mol
Cat. No. B8106524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG8-val-gly-PAB-OH
Molecular FormulaC40H63N5O15
Molecular Weight854.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C40H63N5O15/c1-31(2)39(40(52)42-29-36(49)43-33-5-3-32(30-46)4-6-33)44-35(48)10-13-53-15-17-55-19-21-57-23-25-59-27-28-60-26-24-58-22-20-56-18-16-54-14-11-41-34(47)9-12-45-37(50)7-8-38(45)51/h3-8,31,39,46H,9-30H2,1-2H3,(H,41,47)(H,42,52)(H,43,49)(H,44,48)/t39-/m0/s1
InChIKeyMYSMNFIFBSFPRJ-KDXMTYKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-amido-PEG8-val-gly-PAB-OH: ADC Linker with 8-Unit PEG Chain and Val-Gly Dipeptide Cleavage Motif


Mal-amido-PEG8-val-gly-PAB-OH (CAS No. 2353409-52-4) is a cleavable, heterobifunctional linker for antibody-drug conjugates (ADCs) featuring an N-terminal maleimide for thiol conjugation, an 8-unit polyethylene glycol (PEG8) spacer, a valine-glycine (Val-Gly) dipeptide cleavage motif, and a p-aminobenzyl (PAB) self-immolative spacer terminating in a benzylic alcohol for payload attachment . The compound exhibits a molecular weight of 853.95 Da, a calculated LogP of -2.5 , and is supplied at ≥98% purity with full analytical characterization (NMR, HPLC) . The PEG8 chain confers enhanced aqueous solubility, reduced aggregation propensity in high-DAR ADCs, and improved pharmacokinetic performance relative to shorter PEG variants or non-PEGylated linkers, while the Val-Gly dipeptide offers an alternative enzymatic cleavage specificity to the widely used Val-Cit motif [1].

Why Generic Substitution Fails for Mal-amido-PEG8-val-gly-PAB-OH: PEG Chain Length and Dipeptide Motif Determine ADC Pharmacokinetics and Payload Release


ADC linker selection is a critical determinant of conjugate stability, pharmacokinetics, and therapeutic index. Generic substitution among linkers sharing only superficial structural features (e.g., maleimide-PEG-dipeptide-PAB architecture) is scientifically invalid because linker performance depends on precise quantitative parameters: PEG chain length modulates hydrophobicity, aggregation propensity, and plasma clearance kinetics [1]; dipeptide sequence (Val-Gly vs. Val-Cit vs. Val-Ala) governs enzymatic cleavage rate, specificity, and tissue-selective payload release [2]; and PAB immolation kinetics vary with payload attachment chemistry [3]. Even within the same PEG-dipeptide-PAB class, substituting a PEG4 or PEG12 variant for PEG8 alters DAR8-ADC hydrophobicity and in vivo exposure, while switching from Val-Gly to Val-Cit changes susceptibility to neutrophil elastase-mediated premature cleavage and impacts intellectual property freedom-to-operate [4]. The following evidence quantifies these differential dimensions.

Quantitative Evidence Guide for Mal-amido-PEG8-val-gly-PAB-OH: Comparative Performance Data for Scientific Selection


PEG8 Chain Length Optimizes DAR8-ADC Pharmacokinetics Relative to PEG4 and PEG12 Variants

In a head-to-head comparison of cleavable pendant-type PEG linkers containing Val-Cit dipeptide with PEG chain lengths of 4, 8, or 12 units, DAR8-ADCs prepared with PEG8 demonstrated significantly improved pharmacokinetic profiles versus DAR8-ADCs with PEG4 and DAR4-ADCs without PEG [1]. Hydrophobic interaction chromatography confirmed that increasing PEG chain length progressively decreased conjugate hydrophobicity, while 40°C stability studies showed aggregate content decreased as PEG length increased [1]. Critically, in vivo anti-tumor activity studies demonstrated that DAR8-ADCs with PEG8 and PEG12 exhibited stronger efficacy than PEG4 or non-PEGylated controls, with the PK profile of PEG8-ADCs matching that of PEG12 while avoiding the excess tolerability concerns (weight loss) observed with PEG12 [1].

ADC pharmacokinetics PEG linker optimization drug-to-antibody ratio

LogP of -2.5 Confers Significant Hydrophilicity Advantage over Non-PEGylated Linkers

Mal-amido-PEG8-val-gly-PAB-OH exhibits a calculated LogP of -2.5 , a quantitative measure of its hydrophilic character attributable to the eight-unit PEG spacer. This contrasts starkly with non-PEGylated Val-Cit-PAB linkers, which are noted in the literature for their high hydrophobicity—a property known to reduce ADC stability and promote aggregation, particularly in high-DAR constructs [1]. The PEGylation of dipeptide linkers has emerged as a validated strategy to shield hydrophobic payloads, augment aqueous solubility, ameliorate aggregation, and improve the pharmacokinetic and pharmacodynamic performance of ADCs [2]. Specifically, PEG-functionalized linkers have been shown to enable doubling of payload cargo (e.g., MMAE) while maintaining or even reducing aggregation levels compared to non-PEGylated ADC references carrying half the drug load [3].

linker hydrophilicity ADC aggregation LogP

Val-Gly Dipeptide Offers Alternative Cathepsin Cleavage Specificity and IP Differentiation from Val-Cit-PAB

The Val-Gly dipeptide motif in Mal-amido-PEG8-val-gly-PAB-OH provides an alternative enzymatic cleavage specificity distinct from the industry-standard Val-Cit-PAB motif found in Adcetris® (brentuximab vedotin) and numerous clinical-stage ADCs [1]. Valine-glycine linkers are engineered for stability in the bloodstream, maintaining conjugate integrity until reaching the target site, and are designed for cleavage by lysosomal proteases present in target cancer cells . While Val-Cit-PAB has demonstrated superior plasma stability to other peptide linkers and is cleavable by cathepsin B, it carries known drawbacks including high hydrophobicity, susceptibility to cleavage by carboxylesterases leading to premature payload release in circulation, and potential cleavage by neutrophil elastase [2]. The Val-Gly motif addresses both chemical and intellectual property considerations, offering an alternative to the heavily patented Val-Cit-PAB space [3]. Many ADCs in clinical trials or on the market have adopted the Val-Cit-PAB motif, sometimes exchanging citrulline with alanine; Val-Gly represents a distinct dipeptide sequence that provides freedom-to-operate advantages [3].

Val-Gly dipeptide cathepsin cleavage linker IP differentiation

PEG8 Linker Enables High-DAR ADC Formulation Without Aggregation Penalty

The incorporation of PEG8 into the linker scaffold directly addresses a fundamental limitation in ADC development: the inverse relationship between drug-to-antibody ratio (DAR) and conjugate stability. Hydrophobic payloads typically cause ADC aggregation at high DAR, leading to rapid in vivo clearance and compromised therapeutic effects [1]. Studies evaluating cleavable pendant-type PEG linkers demonstrated that increasing PEG chain length from 4 to 8 units progressively reduced DAR8-ADC hydrophobicity by HIC analysis and decreased aggregate content in 40°C stability studies monitored by native SEC [2]. Critically, PEG8 and PEG12 variants both enabled DAR8 constructs with superior PK profiles and stronger in vivo anti-tumor activity compared to DAR4-ADCs without PEG, confirming that PEG8 length is sufficient to shield hydrophobic payloads and prevent aggregation while maintaining high drug loading [2]. Independent research corroborates that tailored PEG linkers enable doubling of MMAE cargo (from DAR4 to DAR8) while maintaining or reducing aggregation levels relative to non-PEGylated controls [3].

high DAR ADC aggregation mitigation PEG linker formulation

Optimal Application Scenarios for Mal-amido-PEG8-val-gly-PAB-OH in ADC Development and Bioconjugation


High-DAR (DAR8) ADC Development with Hydrophobic Payloads (e.g., MMAE, Auristatins)

This linker is specifically optimized for programs aiming to achieve drug-to-antibody ratios of 8 with hydrophobic payloads such as MMAE. As demonstrated in comparative studies, PEG8 length enables DAR8-ADC formulation with significantly reduced aggregation, improved pharmacokinetic exposure, and enhanced in vivo anti-tumor activity relative to DAR8-ADCs with PEG4 linkers or DAR4-ADCs without PEG [1]. The linker's LogP of -2.5 confirms its capacity to shield hydrophobic payloads and maintain conjugate solubility .

IP-Differentiated ADC Programs Requiring Freedom-to-Operate from Val-Cit-PAB Patents

For biopharmaceutical companies seeking to avoid the heavily patented Val-Cit-PAB linker space, the Val-Gly dipeptide motif in this compound provides a structurally and IP-distinct alternative [1]. The Val-Gly sequence is engineered for bloodstream stability and lysosomal protease-mediated cleavage at the target site, offering a scientifically sound alternative to the industry-standard Val-Cit-PAB motif found in Adcetris® and numerous clinical candidates .

ADC Programs Requiring Optimized Balance Between PK Exposure and Tolerability

In preclinical development, the PEG8 linker demonstrated equivalent pharmacokinetic profiles and anti-tumor efficacy to PEG12 variants while avoiding the weight loss tolerability signals associated with longer PEG chains [1]. This positions Mal-amido-PEG8-val-gly-PAB-OH as the preferred procurement choice for programs seeking maximal therapeutic index without the toxicity concerns of over-engineering linker length beyond the optimal 8-unit configuration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-amido-PEG8-val-gly-PAB-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.